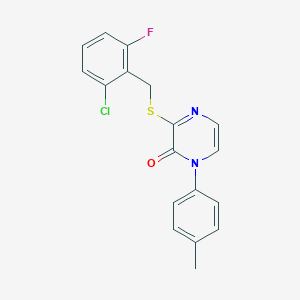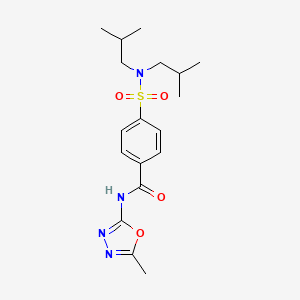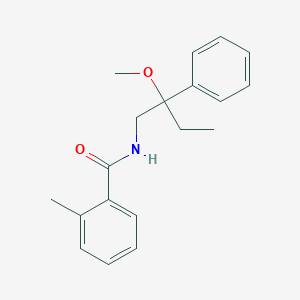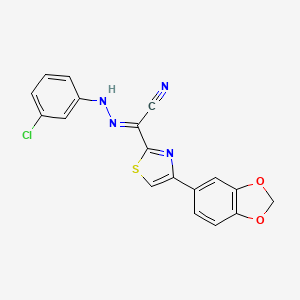
3-((2-chloro-6-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((2-chloro-6-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one" is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and studied for their structural and biological properties. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chloro-fluorobenzyl groups, thiopyran derivatives, and imidazo-thiadiazole entities. These compounds are of interest due to their potential biological activities and their intriguing molecular structures .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with different core structures. For instance, the hydrazone derivative mentioned in paper is synthesized and characterized through various spectroscopic techniques. Similarly, the thiopyran derivatives in paper are obtained from reactions involving phosphorus pentachloride, followed by further functionalization to produce various spirothiopyran derivatives. These methods suggest that the synthesis of "this compound" would likely involve careful selection of starting materials and reagents, as well as controlled reaction conditions to ensure the correct assembly of the molecule.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using X-ray crystallography, as seen in papers and . The crystallographic analysis provides detailed information about the molecular geometry, including bond lengths, angles, and the presence of any intramolecular interactions such as hydrogen bonding. These structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interaction with biological targets.
Chemical Reactions Analysis
The compounds discussed in the papers undergo various chemical reactions to yield new derivatives with different functional groups. For example, the thiopyran derivatives can react with malononitrile to produce thiopyrylidenemalononitriles, which can further react to form spirothiopyran derivatives with different heterocyclic rings . These reactions demonstrate the versatility of the core structures and their ability to be modified into a wide range of compounds with potentially diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized using spectroscopic methods such as FT-IR, NMR, and UV-VIS, as well as elemental analysis . These techniques provide information about the functional groups present, the purity of the compounds, and their electronic properties. Theoretical calculations, such as those performed using density functional theory (DFT), can complement the experimental data and offer insights into the electronic structure and stability of the molecules .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
A study involving fluorobenzo[b]pyran-4-one derivatives, which share structural similarities with the queried compound, demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations (Hammam et al., 2005).
Antidiabetic Agents
Fluorinated pyrazoles and benzenesulfonylurea derivatives were synthesized as potential hypoglycemic agents. Their chemical structure and biological evaluation suggested significant antidiabetic activity, supported by in silico drug relevant properties calculations (Faidallah et al., 2016).
Anticonvulsant Activity
Research on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, structurally related to the queried compound, showed potent anticonvulsant activity against maximal electroshock-induced seizures in rats, indicating a potential for developing new anticonvulsant drugs (Kelley et al., 1995).
Anti-inflammatory and Analgesic Activities
Derivatives of imidazolyl acetic acid, including those with fluorophenyl components, demonstrated maximum anti-inflammatory activity in carrageenan-induced rat paw edema and inhibited writhing in mice, suggesting their potential as anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).
GPR39 Agonists Modulated by Zinc
A study identified kinase inhibitors with structural features akin to the compound of interest as novel GPR39 agonists, modulated allosterically by zinc. This research expands the understanding of GPR39's role in physiological processes and its potential therapeutic applications (Sato et al., 2016).
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-12-5-7-13(8-6-12)22-10-9-21-17(18(22)23)24-11-14-15(19)3-2-4-16(14)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLWREWTQNUICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)



![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)
![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)
